![molecular formula C12H11FO4 B2422010 2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid CAS No. 1823273-17-1](/img/structure/B2422010.png)
2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid
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Overview
Description
The compound is a complex organic molecule. The (Benzyloxy)carbonyl
part suggests the presence of a benzylic group, which is a common feature in organic chemistry . The 1-fluorocyclopropanecarboxylic acid
part indicates the presence of a cyclopropane ring, a fluorine atom, and a carboxylic acid group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for creating similar compounds involve reactions like the Suzuki–Miyaura coupling and protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of this compound would likely involve a cyclopropane ring (a three-carbon ring), a fluorine atom attached to one of the carbons in the ring, and a carboxylic acid group (COOH) also attached to one of the carbons in the ring. The(Benzyloxy)carbonyl
group would be attached to the remaining carbon in the ring . Chemical Reactions Analysis
The compound, due to the presence of the carbonyl group, could undergo a variety of reactions. Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Scientific Research Applications
Synthesis in Medical Imaging
One of the significant applications of this compound is in medical imaging, particularly in the synthesis of tumor-avid amino acids for positron emission tomography (PET). For example, the synthesis of [F‐18]‐1‐amino‐3‐fluorocyclobutane‐1‐carboxylic acid (FACBC), a new tumor-avid amino acid, used in PET imaging, is derived from a process starting with the reaction of benzyl bromide with epichlorohydrin, leading to 1-chloro-2-benzyloxy-3-brompropane (Shoup & Goodman, 1999).
Development of Fluorine-18-Labeled Compounds
Further, the compound plays a role in the development of fluorine-18-labeled compounds. It's utilized in synthesizing derivatives with various acids, including 4-fluorobenzoic acid and trans-4-fluorocyclohexanecarboxylic acid, for radiolabeling and evaluating their biological properties in rats (Lang et al., 1999).
Conformationally Rigid Analogue Synthesis
Additionally, the compound is used in the synthesis of conformationally rigid analogues of amino acids. An example is the synthesis of 8-((benzyloxy)carbonyl)-3-methylene-8-azabicyclo(3.2.1)octane-1,5-dicarboxylic acid, a rigid analogue of 2-amino-adipic acid (Kubyshkin et al., 2009).
Electrochemical Properties in Organometallic Chemistry
In organometallic chemistry, benzyloxy-functionalized complexes are synthesized to study their electrochemical properties. This includes the synthesis and characterization of benzyloxy-functionalized 1,3-propanedithiolate complexes relevant to the active site of [FeFe]-hydrogenases (Song et al., 2012).
Research in Polymer Science
In polymer science, this compound is utilized in the synthesis and polymerization of various molecules. For instance, the polymerization of 4(a)-benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane, a polysaccharide analogue, was achieved starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (Sumi et al., 1984).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that the benzyloxy carbonyl group is often used as a protecting group in organic synthesis, which can influence the compound’s interaction with its targets . The fluorocyclopropane moiety could potentially undergo various transformations, influencing the compound’s overall reactivity .
Biochemical Pathways
Compounds containing a benzyloxy carbonyl group or a fluorocyclopropane moiety may participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The presence of the fluorocyclopropane moiety could potentially influence the compound’s bioavailability and metabolic stability .
Result of Action
The compound’s potential interactions with various enzymes and receptors could lead to a range of cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid. For instance, the stability of the benzyloxy carbonyl group can be influenced by the pH of the environment .
Safety and Hazards
While specific safety data for this compound is not available, similar compounds can pose hazards. For example, phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-fluoro-2-phenylmethoxycarbonylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO4/c13-12(11(15)16)6-9(12)10(14)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOCFAXVYKDLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid |
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